molecular formula C7H13NO2 B1386633 1,3-Dimethylpyrrolidine-3-carboxylic acid CAS No. 912771-28-9

1,3-Dimethylpyrrolidine-3-carboxylic acid

Cat. No.: B1386633
CAS No.: 912771-28-9
M. Wt: 143.18 g/mol
InChI Key: NQIXAABODWHHFU-UHFFFAOYSA-N
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Description

1,3-Dimethylpyrrolidine-3-carboxylic acid (CAS: 912771-28-9) is a pyrrolidine derivative with a carboxylic acid group at the 3-position and methyl substituents at the 1- and 3-positions. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol and a purity of ≥95% . The dimethyl substitution introduces steric hindrance and modulates electronic properties, making it distinct from simpler pyrrolidine carboxylic acids. This compound is typically a solid and may serve as a building block in pharmaceutical or coordination chemistry due to its rigid pyrrolidine backbone and functional groups.

Properties

IUPAC Name

1,3-dimethylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)3-4-8(2)5-7/h3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIXAABODWHHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273000
Record name 1,3-Dimethyl-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-28-9
Record name 1,3-Dimethyl-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylpyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the alkylation of pyrrolidine with methyl iodide, followed by carboxylation using carbon dioxide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine and facilitate the nucleophilic attack on the methyl iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways or signal transduction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications
This compound 912771-28-9 C₇H₁₃NO₂ 143.18 1,3-dimethyl; carboxylic acid High rigidity; potential ligand in coordination chemistry
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14 5-ketone; carboxylic acid Increased acidity due to ketone; used in peptide synthesis
1-Methylpyrrolidine-3-carboxylic acid 828928-26-3 C₆H₁₁NO₂ 129.16 Single methyl group at 1-position Less steric hindrance; chiral intermediate
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid HCl 1049734-30-6 C₁₁H₁₀Cl₂NO₂·HCl 310.57 Dichlorophenyl group; hydrochloride salt Enhanced hydrophobicity; bioactive applications
1-Benzyl-pyrrolidine-3-carboxylic acid 115687-29-1 C₁₂H₁₅NO₂ 205.25 Benzyl substituent at 1-position Increased lipophilicity; CNS drug candidate
(S)-Pyrrolidine-3-carboxylic acid 72580-54-2 C₅H₉NO₂ 115.13 No methyl groups; (S)-stereochemistry Chiral ligand in asymmetric synthesis

Detailed Research Findings

Structural and Electronic Effects

  • Steric and Electronic Modulation: The 1,3-dimethyl groups in the target compound reduce conformational flexibility compared to non-methylated analogs like (S)-pyrrolidine-3-carboxylic acid. This rigidity may enhance binding specificity in enzyme interactions .
  • Acidity and Solubility : The 5-oxo derivative (CAS 42346-68-9) exhibits stronger acidity (pKa ~1.5–2.5) due to electron-withdrawing ketone effects, whereas the dimethyl analog’s carboxylic acid group is less acidic (pKa ~4–5), favoring better lipid membrane penetration .

Coordination Chemistry

  • Metal-Organic Frameworks (MOFs): Amino acid derivatives like 1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid (CAS 1086380-66-6) form stable metal complexes due to pyridyl coordination sites . The dimethyl analog lacks such donor groups but may still act as a carboxylate ligand in simpler coordination networks .

Biological Activity

1,3-Dimethylpyrrolidine-3-carboxylic acid (DMPCA) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological interactions, and its implications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Synthesis

DMPCA has the molecular formula C7H13NO2C_7H_{13}NO_2 and a molecular weight of 143.18 g/mol. The compound features a pyrrolidine ring with two methyl groups at positions 1 and 3, along with a carboxylic acid functional group at position 3.

Synthetic Routes

DMPCA can be synthesized through several methods:

  • Alkylation of Pyrrolidine : Pyrrolidine is alkylated with methyl iodide, followed by carboxylation using carbon dioxide under basic conditions.
  • Continuous Flow Processes : In industrial settings, continuous flow reactors are employed to optimize yield and purity through precise control of reaction parameters.

Biological Activity

The biological activity of DMPCA is primarily associated with its interactions with various biomolecules, including enzymes and receptors.

DMPCA acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. Its mechanism may involve:

  • Enzyme Inhibition : DMPCA may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound has shown potential in interacting with cannabinoid receptors, which are crucial in pain management and neuroprotection .

Case Studies

  • Pain Management : Research indicates that compounds structurally related to DMPCA exhibit efficacy in models of neuropathic pain. Studies have demonstrated that these compounds can act as partial agonists at cannabinoid receptors CB1 and CB2, suggesting potential therapeutic applications in pain relief .
  • Metabolic Disorders : DMPCA's interaction with cannabinoid receptors also opens avenues for treating metabolic syndromes and liver diseases such as nonalcoholic steatohepatitis (NASH) due to its role in modulating metabolic pathways .

Comparative Analysis

A comparison of DMPCA with similar compounds reveals its unique properties:

Compound NameStructural FeaturesBiological Activity
Pyrrolidine-3-carboxylic acid Lacks methyl groupsLimited biological activity
2,5-Dimethylpyrrolidine-3-carboxylic acid Methyl groups at different positionsVaries based on positioning
1-Methylpyrrolidine-3-carboxylic acid One methyl groupReduced binding affinity

DMPCA's unique substitution pattern enhances its binding affinity to certain molecular targets compared to these similar compounds.

Applications in Medicinal Chemistry

DMPCA serves as a valuable building block for the synthesis of more complex organic molecules. Its potential applications include:

  • Drug Development : Ongoing research is exploring DMPCA as a precursor for new therapeutic agents targeting various diseases.
  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials due to its reactivity and solubility properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethylpyrrolidine-3-carboxylic acid
Reactant of Route 2
1,3-Dimethylpyrrolidine-3-carboxylic acid

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